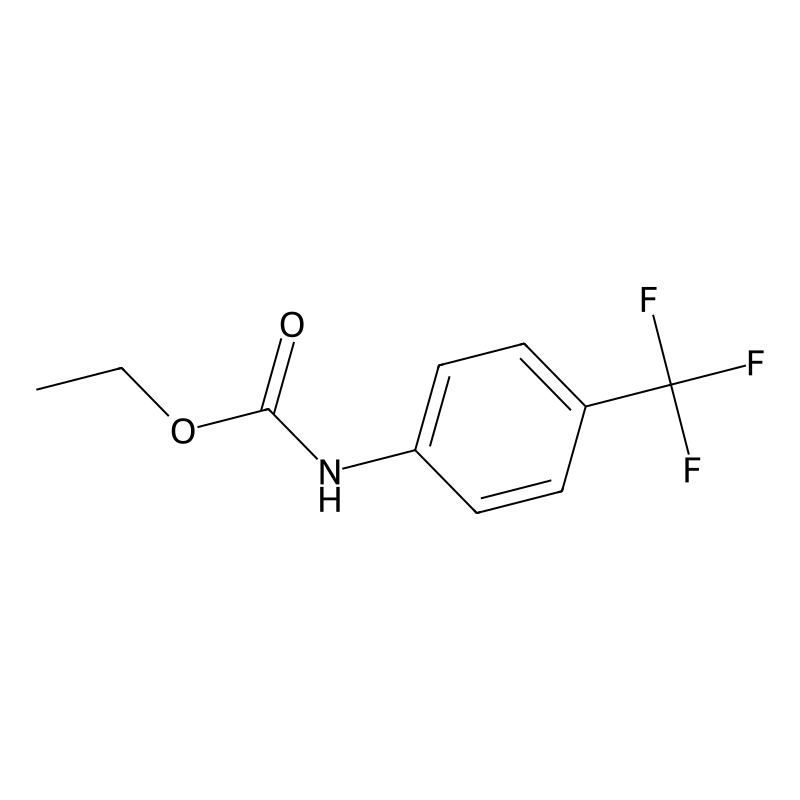4-(Trifluoromethyl)phenylurethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Organic Synthesis
Scientific Field: Organic Chemistry
Application Summary: 4-(Trifluoromethyl)phenylurethane is a versatile intermediate in organic synthesis. It is particularly valuable for its role in the introduction of fluorinated motifs into organic compounds, which can significantly alter their chemical and physical properties.
Methods of Application: The compound is used in various synthetic pathways, including anionic S_N2′-type substitution, cationic S_N1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Application in Photoredox Catalysis
Scientific Field: Synthetic Chemistry
Application Summary: The trifluoromethyl group of 4-(Trifluoromethyl)phenylurethane is crucial in photoredox catalysis, a field that has gained significant attention for its ability to facilitate chemical reactions under mild conditions using visible light.
Methods of Application: Photoredox catalysis involving 4-(Trifluoromethyl)phenylurethane typically employs ruthenium or iridium complexes, or organic dyes as catalysts. These catalysts can induce single-electron-transfer processes to generate the trifluoromethyl radical .
Results and Outcomes: This approach has led to the development of new methodologies for efficient and selective trifluoromethylation, enhancing the synthesis of biologically active molecules in pharmaceuticals and agrochemicals .
4-(Trifluoromethyl)phenylurethane is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a urethane functional group. Its molecular formula is CHFN\O, and it has a molecular weight of approximately 233.19 g/mol . This compound exhibits unique properties due to the electronegative trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
- As a hydrogen bond donor: The urethane group can participate in hydrogen bonding, which could be useful in applications where specific interactions with other molecules are desired.
- As a precursor to other compounds: The trifluoromethyl group can be a useful building block for the synthesis of more complex molecules with desired properties.
Reactions involving trifluoromethylation are particularly relevant, as they can lead to the formation of new compounds with enhanced properties. For instance, trifluoromethylation reactions have been explored using trifluoromethyl bromide as a precursor, which can react with various substrates under specific conditions .
The biological activity of 4-(Trifluoromethyl)phenylurethane has been studied in the context of its potential as a pharmacological agent. Compounds containing trifluoromethyl groups have been shown to exhibit significant biological effects, including anti-inflammatory and anticancer activities. For example, similar compounds have been developed as inhibitors of human leukocyte elastase, demonstrating promising results in terms of potency and selectivity .
The unique electronic properties imparted by the trifluoromethyl group may enhance interactions with biological targets, making this compound of interest in drug development.
Several methods exist for synthesizing 4-(Trifluoromethyl)phenylurethane:
- Direct Urethane Formation: This method typically involves reacting 4-(trifluoromethyl)aniline with an isocyanate under controlled conditions to yield the desired urethane.
- Trifluoromethylation Reactions: Starting from phenolic precursors, trifluoromethylation can be performed using trifluoromethylating agents such as trifluoromethyl iodide or bromide in the presence of bases or catalysts .
- Carbamate Intermediates: Compounds like ethyl N-4-(trifluoromethyl)phenylcarbamate can be synthesized first and then converted into the corresponding urethane through hydrolysis or other transformations .
4-(Trifluoromethyl)phenylurethane finds applications in various fields:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
- Agricultural Chemicals: Similar compounds are often utilized in agrochemicals for their efficacy against pests and diseases.
- Material Science: The unique properties of trifluoromethyl-containing compounds make them suitable for use in advanced materials with specific thermal and chemical resistance.
Interaction studies involving 4-(Trifluoromethyl)phenylurethane focus on its binding affinity and selectivity towards various biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit altered pharmacokinetics and enhanced binding interactions due to increased lipophilicity and metabolic stability .
These studies are crucial for understanding how this compound interacts at the molecular level, which can inform its potential therapeutic uses.
Several compounds share structural similarities with 4-(Trifluoromethyl)phenylurethane, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl N-4-(trifluoromethyl)phenylcarbamate | Carbamate | Used as an intermediate in synthesis |
| 4-(Trifluoromethyl)aniline | Aromatic amine | Exhibits different reactivity due to amine group |
| Trifluoroacetophenone | Ketone | Known for strong electrophilic character |
| 4-(Trifluoromethyl)benzoic acid | Carboxylic acid | Exhibits acidity that affects solubility and reactivity |
These compounds illustrate the diversity within the class of trifluoromethyl-substituted derivatives, highlighting how variations in functional groups can lead to significant differences in chemical behavior and applications.








